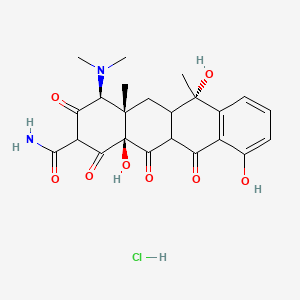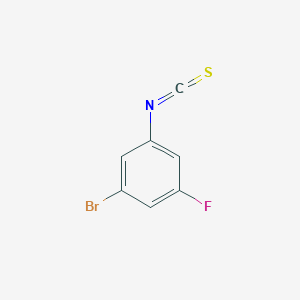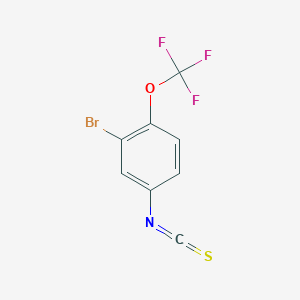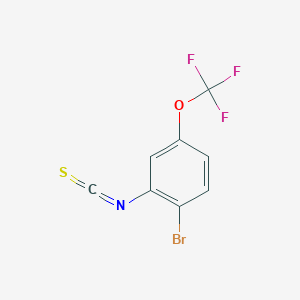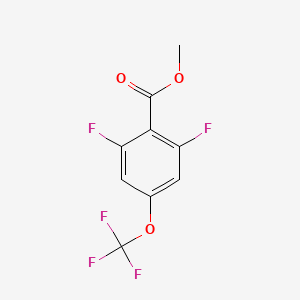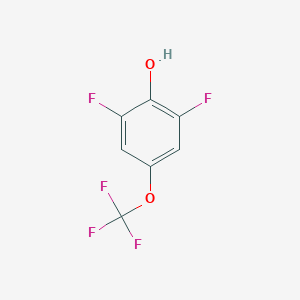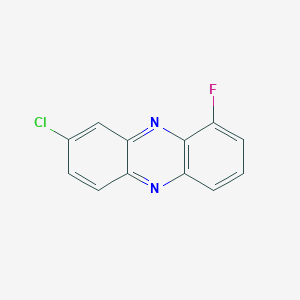
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is a versatile organic compound characterized by the presence of a bromo group, an isocyanato group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-isocyanato-4-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.
Isocyanation: Introduction of the isocyanato group to 1-bromo-4-(trifluoromethoxy)benzene using reagents like phosgene or triphosgene.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group to 1-bromo-2-isocyanatobenzene using reagents like trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and isocyanation reactions, often employing continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid or other oxidized products.
Reduction: Reduction reactions can reduce the isocyanato group to a primary amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Alcohols, phenols, and anilines.
科学研究应用
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene finds applications in various scientific research areas, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The isocyanato group can react with nucleophiles, forming ureas or carbamates, which are important in biological systems.
Pathways Involved: The trifluoromethoxy group can modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
相似化合物的比较
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isocyanato group.
2-Isocyanato-4-(trifluoromethoxy)benzene: Lacks the bromo group.
1-Bromo-2-isocyanatobenzene: Lacks the trifluoromethoxy group.
属性
IUPAC Name |
1-bromo-2-isocyanato-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-2-1-5(15-8(10,11)12)3-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDGGLSSVHPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N=C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8089030.png)
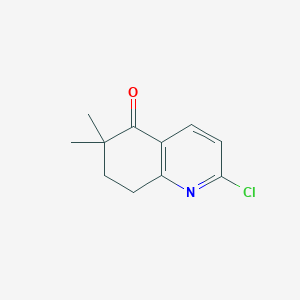
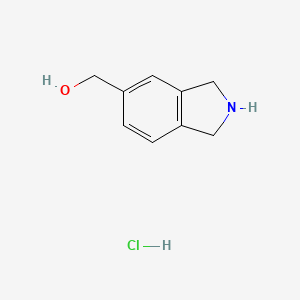
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B8089045.png)
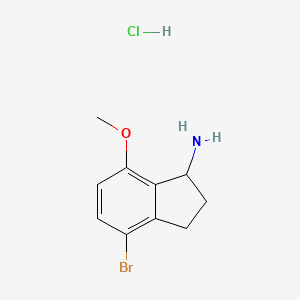
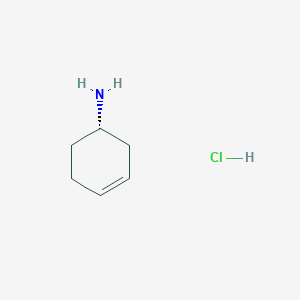
![disodium;(5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8089069.png)
